(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEFNRRAPAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Assembly: : The synthesis of this compound typically begins with the construction of the core 3,4-dihydroisoquinoline unit. This can be achieved via Pictet-Spengler cyclization, using a suitable aldehyde and an amine derivative under acidic conditions.
Pyrazole Ring Formation: : The pyrazole ring can be synthesized separately through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by methoxylation and introduction of the fluorophenyl group.
Coupling Reactions: : The two synthesized fragments are then coupled through a series of cross-coupling reactions, such as Suzuki or Sonogashira couplings, often requiring palladium-based catalysts and specific reaction conditions (e.g., inert atmosphere, specific solvents, and precise temperature control).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves the use of continuous flow reactors, high-throughput screening for catalysts, and solvent optimization to maximize yield and reduce production costs. Safety protocols and environmentally-friendly practices are also key considerations in industrial setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isoquinoline or pyrazole rings, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone moiety can yield alcohol derivatives.
Substitution: : The aromatic rings (fluorophenyl and isoquinoline) can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution: : For electrophilic substitutions, reagents like bromine or chlorinating agents can be used, often under acidic or basic conditions.
Major Products Formed
Oxidation: : N-oxides of the nitrogen-containing rings.
Reduction: : Alcohol derivatives of the methanone group.
Substitution: : Halo-substituted derivatives on the aromatic rings.
Scientific Research Applications
This compound has significant potential across various scientific fields:
Chemistry: : As a building block for the synthesis of more complex molecules, potentially useful in the development of new materials or catalysts.
Biology: : Investigation of its interaction with biological macromolecules (proteins, DNA) for the development of new biochemical tools.
Medicine: : Potential pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests possible binding affinity to certain receptors or enzymes.
Industry: : Utilization in the design of specialty chemicals or advanced materials with specific functional properties.
Mechanism of Action
The compound may exert its effects through multiple pathways:
Binding to Receptors: : The fluorophenyl and pyrazole rings suggest potential binding to neurotransmitter receptors or enzymes involved in inflammation or cancer pathways.
Molecular Targets: : Isoquinoline derivatives are known for interacting with various biological targets, including DNA and proteins, which could explain its biological activities.
Pathways Involved: : Potential inhibition of specific signaling pathways (e.g., MAPK, JAK/STAT) involved in disease processes.
Comparison with Similar Compounds
Methanone-Linked Dihydroisoquinoline Derivatives
- (6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)(Phenyl)Methanone (S6) Synthesized via benzoyl chloride coupling with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this analog replaces the pyrazole ring with a simple phenyl group. It lacks the 4-fluorophenyl and methoxy substituents found in the target compound, which may reduce its selectivity for BChE or other enzymes .
- 1-(4-Fluorobenzenesulfonyl)Piperidin-3-ylMethanone This derivative incorporates a sulfonamide group and a piperidine ring instead of the pyrazole, likely altering its pharmacokinetic properties (e.g., solubility, bioavailability) compared to the target compound .
Pyrazole-Containing Analogs
- The morpholinoethyl side chain may enhance solubility compared to the methanone-linked pyrazole in the target compound .
Enzyme Inhibition and Anti-Aβ Aggregation
- BChE Inhibition: Dihydroisoquinoline-linked benzamides (e.g., Compound 6) show IC₅₀ values in the micromolar range. The pyrazole-methanone group in the target compound may enhance steric interactions with the BChE active site compared to benzamides .
- Anti-Aβ Aggregation : The 4-fluorophenyl group could mimic aromatic residues in Aβ peptides, facilitating interference with fibril formation, as seen in related triazole derivatives ().
Physicochemical Properties
The target compound’s 4-methoxy group may improve membrane permeability compared to bulkier substituents like sulfonamides .
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20FN3O
- Molecular Weight : 323.38 g/mol
- CAS Number : 852133-93-8
The compound features a dihydroisoquinoline moiety linked to a pyrazole derivative, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxy groups enhances its pharmacological profile.
-
Dopamine Receptor Modulation :
- The compound has been identified as a positive allosteric modulator of dopamine D1 receptors, which are crucial in regulating various neurological functions. This modulation can potentially enhance dopaminergic signaling, making it a candidate for treating disorders such as Parkinson's disease and schizophrenia .
-
Inhibition of Enzymatic Activity :
- Research indicates that compounds with similar structures exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, contributing to antidepressant effects .
- Anti-inflammatory Properties :
Pharmacological Studies
A series of studies have explored the pharmacological properties of this compound:
Case Study 1: Neuroprotective Effects
In a preclinical model evaluating neuroprotective effects, the compound exhibited significant protective properties against oxidative stress-induced neuronal damage. The results indicated that it could be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Antidepressant-like Activity
In behavioral models of depression, the compound demonstrated antidepressant-like effects through its action on serotonin and norepinephrine pathways. This suggests potential therapeutic applications in mood disorders .
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone?
Methodological Answer:
- Stepwise coupling : Begin with the synthesis of the pyrazole and dihydroisoquinoline moieties separately. Use Suzuki-Miyaura coupling for fluorophenyl introduction, ensuring precise stoichiometry (1.2:1 ratio of boronic acid to halide).
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate high-purity product .
Q. Q2. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement tools : Apply SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters .
- Validation : Cross-validate bond lengths and angles with density functional theory (DFT) calculations to address outliers.
Advanced Research Questions
Q. Q3. How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to explain reduced in vivo efficacy.
- Orthogonal assays : Compare results from MTT (cell viability) and caspase-3/7 activation (apoptosis) assays to identify context-dependent mechanisms .
- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability.
Q. Q4. What experimental designs are suitable for evaluating the compound’s structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
- Fragment-based screening : Replace the 4-methoxy group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to probe electronic effects on binding.
- Biological testing : Use kinase panel assays (≥50 kinases) to identify selectivity trends.
- Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values .
Q. Q5. How can computational methods predict the compound’s environmental stability under varying pH conditions?
Methodological Answer:
- Degradation modeling : Use Hydrolysis Half-life Prediction Modules (e.g., EPI Suite) to simulate stability at pH 2–12.
- Experimental validation : Conduct accelerated stability studies (40°C, 75% RH) with LC-MS monitoring to detect hydrolysis byproducts (e.g., fluorophenol derivatives) .
Data Analysis and Contradiction Resolution
Q. Q6. How should researchers interpret conflicting cytotoxicity data obtained from different cell lines?
Methodological Answer:
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) to identify resistance mechanisms.
- Dose-response curves : Calculate Hill slopes to differentiate between cytostatic and cytotoxic effects.
- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify consensus trends .
Q. Q7. What strategies resolve inconsistencies in crystallographic refinement metrics (e.g., R-factor vs. R-free)?
Methodological Answer:
- Data quality checks : Ensure completeness (>95%) and redundancy (>4) in diffraction data.
- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning, which inflates R-factors .
- Model rebuilding : Manually adjust torsion angles for flexible moieties (e.g., pyrazole ring) using Coot.
Experimental Design Tables
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| SC-XRD | Absolute configuration determination | |
| ¹H/¹³C NMR | Regiochemical assignment of substituents | |
| HR-MS | Molecular formula confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
